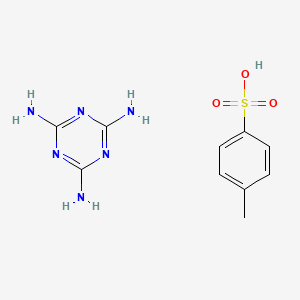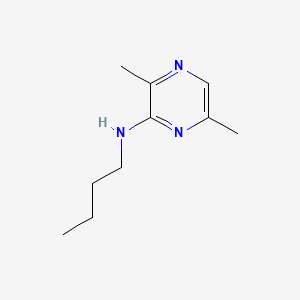![molecular formula C28H38O7 B577168 [(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate CAS No. 10314-89-3](/img/structure/B577168.png)
[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It belongs to the class of organic compounds known as sesquiterpenoids, which are terpenes with three consecutive isoprene units. This compound is known for its distinct aroma and is found in various plants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-beta-gedunol typically involves the biocatalytic conversion of beta-ionol. This process utilizes specific enzymes such as carotenoid cleavage dioxygenase and enoate reductase. The optimal conditions for this reaction include a pH of 6.8 and a temperature of 45°C. The enzymes are expressed in Escherichia coli and characterized for their activity .
Industrial Production Methods
Industrial production of dihydro-beta-gedunol often employs a one-pot synthesis system. This method integrates the use of carotenoid cleavage dioxygenase and enoate reductase, along with an NADPH regeneration system to enhance production efficiency. This approach has been shown to yield approximately 13.34 mg/L of dihydro-beta-gedunol with a molar conversion rate of 85.8% .
化学反应分析
Types of Reactions
[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more saturated compounds.
科学研究应用
[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its role in plant metabolism and its effects on herbivores.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the flavor and fragrance industry due to its distinct aroma.
作用机制
The mechanism of action of dihydro-beta-gedunol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering metabolic pathways or affecting cellular signaling processes .
相似化合物的比较
Similar Compounds
- Alpha-ionone
- Beta-ionone
- Dihydro-beta-ionone
Uniqueness
[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate is unique due to its specific structure and the distinct aroma it imparts. Unlike its similar compounds, it has a more pronounced effect in certain biological systems and is more efficient in specific industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization.
属性
CAS 编号 |
10314-89-3 |
|---|---|
分子式 |
C28H38O7 |
分子量 |
486.605 |
InChI |
InChI=1S/C28H38O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h9,12,14,17-22,30H,7-8,10-11,13H2,1-6H3/t17-,18+,19+,20?,21+,22-,25-,26+,27+,28-/m1/s1 |
InChI 键 |
IVHWWYNBMIROCV-VPHPLDIMSA-N |
SMILES |
CC(=O)OC1CC2C(C(CCC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


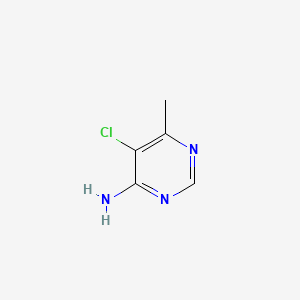
![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)

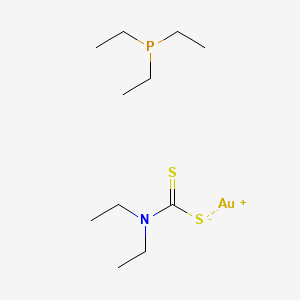

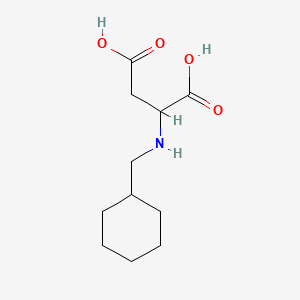
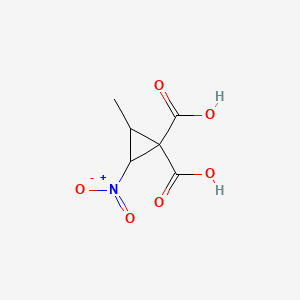
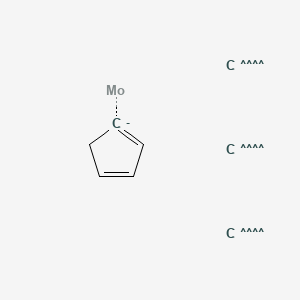
![methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B577098.png)

![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)

